N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide, also known as MK-801, is an uncompetitive NMDA receptor antagonist. It has been studied extensively in the scientific community due to its potential applications in the treatment of neurological conditions. MK-801 has been used in laboratory experiments to study the effects of NMDA receptor blockade on behavior, learning, and memory.
Scientific Research Applications
N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide has been used in a variety of scientific research applications, including the study of the effects of NMDA receptor blockade on behavior, learning, and memory. It has also been used to study the effects of NMDA receptor blockade on neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Additionally, this compound has been used to study the effects of NMDA receptor blockade on anxiety and depression, as well as its potential use in the treatment of schizophrenia and addiction.
Mechanism of Action
N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide binds to the NMDA receptor and blocks its activation. This prevents the influx of calcium ions into the cell, which is necessary for the activation of the NMDA receptor. This blockade of the NMDA receptor prevents the activation of downstream signaling pathways, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
The blockade of the NMDA receptor by this compound has been shown to lead to a variety of biochemical and physiological effects. In laboratory experiments, this compound has been shown to inhibit long-term potentiation, a process that is important for the formation of long-term memories. Additionally, this compound has been shown to reduce the release of neurotransmitters such as glutamate, dopamine, and norepinephrine, which can lead to changes in behavior and cognition.
Advantages and Limitations for Lab Experiments
The use of N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide in laboratory experiments has several advantages. It is relatively easy to synthesize and can be used to study the effects of NMDA receptor blockade in a variety of contexts. However, there are several limitations to its use in laboratory experiments. This compound is not selective for the NMDA receptor, and its effects can be influenced by other receptors and pathways. Additionally, this compound has a short half-life, which can limit its use in long-term experiments.
Future Directions
The potential applications of N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide in the treatment of neurological conditions have led to a number of future directions for research. These include the development of more selective and potent NMDA receptor antagonists, the exploration of potential synergistic effects of combining this compound with other drugs, and the study of the effects of NMDA receptor blockade on a variety of neurological diseases. Additionally, further research is needed to better understand the effects of this compound on behavior, learning, and memory.
Synthesis Methods
N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide is synthesized from the reaction of 4-methylphenylpiperidine-1-carboxylic acid with 4-(pyrrolidine-1-sulfonyl)benzoyl chloride. The reaction is catalyzed by a strong base, such as potassium carbonate, and takes place at a temperature of 110°C. The product is purified by recrystallization from ethanol, yielding a white solid.
properties
IUPAC Name |
N-(4-methylphenyl)-N-(4-pyrrolidin-1-ylsulfonylbenzoyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c1-19-7-11-21(12-8-19)27(24(29)25-15-3-2-4-16-25)23(28)20-9-13-22(14-10-20)32(30,31)26-17-5-6-18-26/h7-14H,2-6,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJFSGZLZZNDLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.